molecular formula C12H15NO B13783373 N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide

N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide

Cat. No.: B13783373
M. Wt: 189.25 g/mol
InChI Key: JRSUDNLNJPZVGP-UHFFFAOYSA-N
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Description

N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide is an organic compound with the molecular formula C11H13NO It is known for its unique structure, which includes a phenyl ring substituted with a prop-1-en-2-yl group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide can be synthesized through several methods. One common route involves the reaction of 2-prop-1-en-2-ylphenylamine with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired acetamide product with high efficiency .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under controlled conditions. The product is then purified through techniques such as recrystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines .

Scientific Research Applications

N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide

InChI

InChI=1S/C12H15NO/c1-9(2)12-7-5-4-6-11(12)8-13-10(3)14/h4-7H,1,8H2,2-3H3,(H,13,14)

InChI Key

JRSUDNLNJPZVGP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=CC=C1CNC(=O)C

Origin of Product

United States

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